METHYL 3-(5-METHYL-3-PHENYL-1,2-OXAZOLE-4-AMIDO)THIOPHENE-2-CARBOXYLATE
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Overview
Description
METHYL 3-(5-METHYL-3-PHENYL-1,2-OXAZOLE-4-AMIDO)THIOPHENE-2-CARBOXYLATE is a complex organic compound that belongs to the class of oxazole derivatives. . This compound, in particular, features a unique structure that combines an oxazole ring with a thiophene carboxylate group, making it a subject of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-(5-METHYL-3-PHENYL-1,2-OXAZOLE-4-AMIDO)THIOPHENE-2-CARBOXYLATE typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases as catalysts, and the reactions are typically carried out under controlled temperatures to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
METHYL 3-(5-METHYL-3-PHENYL-1,2-OXAZOLE-4-AMIDO)THIOPHENE-2-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the oxazole ring into more saturated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazole derivatives with higher oxidation states, while substitution reactions can produce a wide range of substituted oxazole compounds .
Scientific Research Applications
METHYL 3-(5-METHYL-3-PHENYL-1,2-OXAZOLE-4-AMIDO)THIOPHENE-2-CARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of METHYL 3-(5-METHYL-3-PHENYL-1,2-OXAZOLE-4-AMIDO)THIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The oxazole ring is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
METHYL 5-PHENYL-1,2-OXAZOLE-3-CARBOXYLATE: Another oxazole derivative with similar structural features but different functional groups.
METHYL 3-(BENZYLOXY)ISOXAZOLE-5-CARBOXYLATE: An isoxazole derivative with a benzyloxy group instead of a phenyl group
Uniqueness
METHYL 3-(5-METHYL-3-PHENYL-1,2-OXAZOLE-4-AMIDO)THIOPHENE-2-CARBOXYLATE is unique due to its combination of an oxazole ring with a thiophene carboxylate group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
IUPAC Name |
methyl 3-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S/c1-10-13(14(19-23-10)11-6-4-3-5-7-11)16(20)18-12-8-9-24-15(12)17(21)22-2/h3-9H,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMDGLDLBFSFKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=C(SC=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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